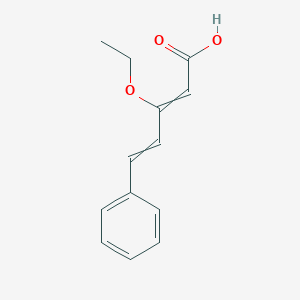

3-Ethoxy-5-phenylpenta-2,4-dienoic acid

Description

Historical Context and Significance of Dienoylic Acid Systems in Organic Chemistry

The study of conjugated systems has been fundamental to the development of modern organic chemistry. The delocalization of electrons in conjugated dienes, such as those found in dienoylic acids, imparts enhanced stability to the molecule. youtube.com This stability, along with the presence of multiple reactive sites, has made these systems attractive targets for synthetic chemists for over a century. Early research focused on understanding their electronic structure and reactivity in fundamental organic reactions. Today, conjugated dienoylic acids are recognized for their role in the synthesis of complex natural products and pharmaceuticals. A notable example is the use of related structures in the synthesis of piperine (B192125) analogs, which have shown a range of biological activities. iosrjournals.org

Overview of Substituted Phenylpenta-2,4-dienoic Acids as Chemical Probes and Synthetic Intermediates

The phenylpenta-2,4-dienoic acid backbone has proven to be a valuable platform in synthetic chemistry. The parent compound, 5-phenylpenta-2,4-dienoic acid, is utilized as a synthetic building block. chemicalbook.com Its derivatives are employed in a variety of chemical transformations. For instance, they undergo palladium-catalyzed decarboxylative cross-coupling reactions to form fluorescence-active (E,E)-1,4-diarylbutadienes. acs.org They are also key precursors in template-directed selective photodimerization reactions to produce multi-substituted cyclobutanes. nih.govacs.org Furthermore, their reactions in the presence of superacids like trifluoromethanesulfonic acid have been explored to synthesize indanone and tetralone derivatives. researchgate.net These examples underscore the utility of the phenylpenta-2,4-dienoic acid framework in constructing diverse and complex molecular architectures.

Below is a table summarizing the properties of the parent compound, 5-phenylpenta-2,4-dienoic acid, and one of its isomers, providing a baseline for understanding this class of molecules.

| Property | 5-Phenylpenta-2,4-dienoic acid | (2E,4Z)-5-phenylpenta-2,4-dienoic acid |

| CAS Number | 1552-94-9 | 38446-98-9 |

| Molecular Formula | C₁₁H₁₀O₂ | C₁₁H₁₀O₂ |

| Molecular Weight | 174.2 g/mol | 174.20 g/mol |

| Melting Point | 165-166°C | Not available |

| Boiling Point (Predicted) | 356.1±21.0 °C | Not available |

Data sourced from PubChem and ChemicalBook. chemicalbook.comnih.gov

Academic Research Landscape and Current Gaps Pertaining to 3-Ethoxy-5-phenylpenta-2,4-dienoic Acid

A thorough review of the current scientific literature reveals a significant void in the research specifically concerning This compound . While extensive studies exist for the parent compound and various other substituted derivatives, this particular ethoxy-substituted molecule remains largely uncharacterized. The introduction of an ethoxy group at the 3-position of the pentadienoic acid chain is expected to significantly alter the electronic and steric properties of the conjugated system. This substitution could influence the molecule's reactivity, spectroscopic properties, and potential biological activity. The lack of synthesis protocols, spectroscopic data, and reactivity studies for this compound represents a clear and compelling gap in the current body of knowledge.

Research Objectives for Comprehensive Investigation of the Chemical Compound

Given the unexplored nature of this compound, a comprehensive investigation is warranted. The primary research objectives should include:

Development of a reliable and efficient synthetic route to obtain this compound in high purity and yield.

Thorough characterization of the compound using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, to unequivocally confirm its structure.

Investigation of the fundamental chemical reactivity of the molecule, including its participation in key reactions characteristic of conjugated systems, such as cycloadditions and cross-coupling reactions.

A comparative study of the physicochemical properties of this compound with its parent compound and other substituted analogs to understand the influence of the ethoxy group.

Preliminary screening for potential applications , for instance, as a novel chemical probe or as a precursor for the synthesis of new materials or biologically active molecules.

The fulfillment of these objectives would not only fill a significant gap in the chemical literature but also potentially unlock new avenues for the application of substituted phenylpenta-2,4-dienoic acids.

Structure

3D Structure

Properties

CAS No. |

63164-89-6 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-ethoxy-5-phenylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C13H14O3/c1-2-16-12(10-13(14)15)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,14,15) |

InChI Key |

VHLRIBRLUXLMJS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=CC(=O)O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethoxy 5 Phenylpenta 2,4 Dienoic Acid

Strategic Retrosynthetic Analysis of the 3-Ethoxy-5-phenylpenta-2,4-dienoic Acid Skeleton

A strategic retrosynthetic analysis of this compound reveals several potential disconnection points, leading to readily available starting materials. The core challenge lies in devising a strategy that allows for the stereocontrolled formation of the C2=C3 (Z) and C4=C5 (E) double bonds, along with the introduction of the 3-ethoxy substituent.

One plausible retrosynthetic pathway involves disconnecting the C3-C4 bond, which could be formed via a Wittig-type olefination or a Horner-Wadsworth-Emmons (HWE) reaction. This approach would require a suitable phosphonate (B1237965) or phosphonium (B103445) ylide bearing the ethoxycarbonyl moiety and an α,β-unsaturated aldehyde, such as cinnamaldehyde (B126680).

Alternatively, a disconnection at the C2-C3 bond suggests a condensation reaction, for instance, a Knoevenagel condensation, between a β-ethoxy-α,β-unsaturated aldehyde and a malonic acid derivative. However, controlling the geometry of the newly formed double bond can be challenging with this method.

A more sophisticated approach considers the entire dienoylic acid skeleton as a single unit that can be constructed through stereoselective methods. For example, a ring-closing metathesis (RCM) strategy followed by a subsequent elimination reaction could be envisioned. This would involve the synthesis of a suitable acyclic diene precursor with the ethoxy group already in place.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection | Key Reaction Type | Precursors |

| C3-C4 Bond | Horner-Wadsworth-Emmons | β-ethoxy phosphonate, Cinnamaldehyde |

| C2-C3 Bond | Knoevenagel Condensation | β-ethoxy-α,β-unsaturated aldehyde, Malonic acid derivative |

| Dienoyl Skeleton | Ring-Closing Metathesis | Acyclic diene with ethoxy substituent |

Precursor Synthesis and Functional Group Interconversions for Ethoxy and Phenyl Moieties

The phenyl group is typically introduced using commercially available reagents such as benzaldehyde (B42025) or cinnamaldehyde. For instance, in a Horner-Wadsworth-Emmons approach, cinnamaldehyde serves as the precursor for the C4-C5 double bond and the phenyl group.

The introduction of the ethoxy group at the C3 position requires more specialized precursors. One approach involves the synthesis of a β-ethoxy-α,β-unsaturated aldehyde. This can be prepared from simpler starting materials through various methods, such as the Vilsmeier-Haack formylation of an enol ether or the addition of ethanol (B145695) to a propargyl aldehyde followed by rearrangement.

Functional group interconversions may also be necessary. For example, if a synthetic route yields an ester, a subsequent hydrolysis step is required to obtain the final carboxylic acid. Similarly, if a precursor contains a different alkoxy group, a transetherification reaction could be employed to introduce the desired ethoxy moiety.

Stereoselective Synthesis of the Dienoylic Acid System

The primary challenge in the synthesis of this compound is the stereoselective formation of the diene system.

Control of Diene Geometry (e.g., (2Z,4E)-Stereoisomerism) in this compound Synthesis

Achieving the (2Z,4E)-stereoisomerism requires specific synthetic strategies that favor the formation of the Z-double bond at the C2-C3 position while ensuring the E-geometry at C4-C5.

One effective method for the synthesis of (2Z,4E)-dienoates involves a tethered ring-closing metathesis (RCM) approach. This strategy begins with the esterification of an allylic alcohol with vinylacetic acid. The resulting diene is then subjected to RCM, which forms a cyclic intermediate. A subsequent base-induced elimination and alkylation sequence can then furnish the desired (2Z,4E)-dienoate with high stereoselectivity. researchgate.net

Another approach involves the sequential 1,4-elimination and researchgate.netamanote.com-Wittig rearrangement of (E)-4-alkoxy-2-butenyl benzoates, which has been shown to produce (2Z,4E)-2,4-pentadien-1-ols stereoselectively. amanote.com These alcohol precursors could then be oxidized to the corresponding carboxylic acid.

The choice of olefination reaction and its conditions is also crucial. While standard Wittig reactions with unstabilized ylides typically favor the Z-alkene, the Horner-Wadsworth-Emmons reaction with phosphonate esters generally yields the E-alkene. Modified HWE reagents and conditions can, however, be employed to favor the Z-isomer.

Asymmetric Synthesis Approaches for Chiral Analogs

While this compound itself is achiral, the development of asymmetric methodologies is crucial for the synthesis of chiral analogs that may possess interesting biological activities.

Asymmetric synthesis can be achieved through several strategies:

Chiral auxiliary-controlled reactions: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

Chiral catalysis: A chiral catalyst can be used to create a chiral environment that favors the formation of one enantiomer over the other. This is a highly efficient approach as only a substoichiometric amount of the catalyst is required.

Chiral pool synthesis: This approach utilizes readily available chiral starting materials from nature to synthesize the target molecule.

For the synthesis of chiral analogs of this compound, one could envision an asymmetric aldol (B89426) reaction to set a stereocenter, which would then be elaborated into the dienoic acid. Alternatively, an asymmetric Michael addition to an appropriate acceptor could establish a chiral center that directs the formation of subsequent stereocenters.

Metal-Catalyzed Cross-Coupling Reactions in the Assembly of the Chemical Compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be applied to the synthesis of the this compound skeleton.

For example, a Suzuki or Stille coupling could be employed to form the C5-phenyl bond by reacting a vinyl halide or triflate precursor with phenylboronic acid or a phenyltin reagent, respectively.

More advanced methods involve the direct C-H activation and arylation of the diene system. While challenging, this approach offers a more atom-economical route to the target molecule.

A notable example of a relevant metal-catalyzed reaction is the palladium-catalyzed decarboxylative cross-coupling of 2,4-dienoic acids with aryl halides. This methodology allows for the direct arylation of the dienoic acid skeleton, providing a convergent route to 1,4-diarylbutadienes. While this specific reaction would lead to a different substitution pattern, the underlying principle of using a dienoic acid as a coupling partner is highly relevant.

Wittig and Related Olefination Reactions for Dienoylic Acid Formation

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methodologies for the formation of carbon-carbon double bonds and are highly applicable to the synthesis of this compound.

As mentioned in the retrosynthetic analysis, an HWE reaction between a β-ethoxy-substituted phosphonate and cinnamaldehyde could be a viable route. The stereochemical outcome of the HWE reaction is influenced by the nature of the phosphonate, the base used, and the reaction conditions. Generally, the use of sodium hydride as a base favors the formation of the (E)-isomer, while the use of other bases such as lithium or potassium bases in the presence of certain additives can favor the (Z)-isomer.

To achieve the desired (2Z,4E) stereochemistry, a two-step olefination strategy could be employed. First, an HWE reaction could be used to form the (E)-configured C4-C5 double bond. The resulting aldehyde could then be subjected to a Z-selective Wittig reaction to install the C2-C3 double bond.

Table 2: Comparison of Olefination Reactions for Diene Synthesis

| Reaction | Typical Stereoselectivity | Advantages | Disadvantages |

| Wittig (unstabilized ylide) | Z-selective | Mild conditions | Stoichiometric phosphine (B1218219) oxide byproduct |

| Horner-Wadsworth-Emmons | E-selective | Water-soluble phosphate (B84403) byproduct | Can be difficult to achieve Z-selectivity |

| Still-Gennari Olefination | Z-selective | High Z-selectivity | Requires specific phosphonates and conditions |

Development of Novel Synthetic Routes and Optimization of Reaction Parameters

A promising and stereoselective route for the synthesis of 5-aryl-3-alkoxy-(2E,4E)-2,4-pentadienoic acids, the class of compounds to which this compound belongs, has been developed. This methodology is centered around the reaction of an ethyl (E)-3-alkoxy-2-butenoate with an appropriate aromatic aldehyde. researchgate.net In the case of this compound, the specific precursors would be ethyl (E)-3-ethoxy-2-butenoate and cinnamaldehyde.

The reaction proceeds via a condensation mechanism, likely a variation of the Knoevenagel or a related condensation reaction, in the presence of a strong base. researchgate.net The use of sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to be effective in promoting this transformation. researchgate.net This approach is advantageous as it allows for the direct formation of the pentadienoic acid skeleton with control over the stereochemistry of the newly formed double bonds, yielding the (2E,4E)-isomer stereoselectively. researchgate.net

Detailed Research Findings

Research into the synthesis of analogous compounds has provided a solid framework for the preparation of this compound. The reaction between various ethyl (E)-3-alkoxy-2-butenoates and a range of aromatic aldehydes has been systematically studied, demonstrating the versatility of this synthetic route. researchgate.net

The general reaction scheme involves the deprotonation of the ethyl (E)-3-alkoxy-2-butenoate at the C-4 position by a strong base like sodium hydride, creating a nucleophilic species. This nucleophile then attacks the carbonyl carbon of the aromatic aldehyde, leading to a condensation reaction. Subsequent elimination of water and hydrolysis of the ester group under the reaction conditions or during workup affords the desired 5-aryl-3-alkoxy-(2E,4E)-2,4-pentadienoic acid. The (2E,4E) configuration is favored, likely due to thermodynamic stability. researchgate.net

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include:

Choice of Base: While sodium hydride has proven effective, other strong bases such as lithium diisopropylamide (LDA) or sodium ethoxide could potentially be employed. The choice of base can influence the reaction rate and the formation of side products.

Solvent: Tetrahydrofuran (THF) is a common solvent for reactions involving sodium hydride. researchgate.net Other aprotic polar solvents could be explored to assess their impact on reaction efficiency and solubility of intermediates.

Reaction Temperature: The temperature at which the reaction is conducted can significantly affect the rate of reaction and the stability of the intermediates. Optimization of the temperature profile, including the initial deprotonation step and the subsequent condensation, is essential.

Reaction Time: The duration of the reaction will depend on the reactivity of the specific aldehyde and the chosen reaction conditions. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is necessary to determine the optimal reaction time.

Stoichiometry of Reactants: The molar ratio of the ethyl (E)-3-ethoxy-2-butenoate, the aromatic aldehyde, and the base should be carefully controlled to ensure complete conversion and minimize the formation of byproducts.

The following interactive data table summarizes the synthesis of various 5-aryl-3-alkoxy-(2E,4E)-2,4-pentadienoic acids based on the reaction of ethyl (E)-3-alkoxy-2-butenoates with different aromatic aldehydes, providing insights into the scope and potential yields of this synthetic methodology.

Interactive Data Table: Synthesis of 5-Aryl-3-alkoxy-(2E,4E)-2,4-pentadienoic Acid Analogs researchgate.net

| Entry | Alkoxy Group (R) | Aromatic Aldehyde | Product (5-Aryl Group) | Yield (%) |

| 1 | Methoxy (B1213986) | Benzaldehyde | Phenyl | 75 |

| 2 | Ethoxy | Benzaldehyde | Phenyl | 78 |

| 3 | Methoxy | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 82 |

| 4 | Ethoxy | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 85 |

| 5 | Methoxy | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 70 |

| 6 | Ethoxy | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 72 |

| 7 | Methoxy | 2-Naphthaldehyde | 2-Naphthyl | 65 |

| 8 | Ethoxy | 2-Naphthaldehyde | 2-Naphthyl | 68 |

The data indicates that the reaction is generally high-yielding and tolerates a variety of substituents on the aromatic aldehyde, including both electron-withdrawing (chloro) and electron-donating (methoxy) groups. The ethoxy derivatives consistently provide slightly higher yields compared to their methoxy counterparts, suggesting that for the synthesis of this compound, a good yield can be anticipated. The successful application of this methodology to a range of aromatic aldehydes underscores its potential as a robust and versatile route to this class of compounds.

Elucidation of Reaction Mechanisms and Chemical Transformations of 3 Ethoxy 5 Phenylpenta 2,4 Dienoic Acid

Mechanistic Investigations of Electrophilic Additions to the Diene System

The conjugated diene system in 3-Ethoxy-5-phenylpenta-2,4-dienoic acid is susceptible to electrophilic attack. The presence of the electron-donating ethoxy group at the C3 position significantly influences the regioselectivity and mechanism of these additions.

Role of Dicationic Intermediates and Superelectrophiles in Acid-Catalyzed Reactions

Under strongly acidic or superacidic conditions, the electrophilic activation of α,β-unsaturated carbonyl compounds can lead to the formation of highly reactive dicationic intermediates, also known as superelectrophiles. In the case of this compound, protonation of the carbonyl oxygen of the carboxylic acid and the oxygen of the ethoxy group, or protonation of the carbonyl oxygen and a carbon atom of the diene, can generate these doubly-charged species.

The formation of such dicationic intermediates dramatically increases the electrophilicity of the molecule, enabling reactions with even weak nucleophiles. The positive charges in these intermediates are delocalized across the conjugated system, and their stability is influenced by the phenyl and ethoxy substituents. Theoretical calculations on similar systems have shown that these highly charged species possess exceptionally low-lying Lowest Unoccupied Molecular Orbitals (LUMOs), which facilitates their reactions. escholarship.org

The general mechanism for the formation of a dicationic superelectrophile and its subsequent reaction with a weak nucleophile (Nu) can be visualized as follows:

| Step | Description | Intermediate |

| 1 | Protonation of the carbonyl oxygen | Monocationic species |

| 2 | Further protonation (e.g., on the ethoxy group or the diene) | Dicationic superelectrophile |

| 3 | Nucleophilic attack | Product |

Hydroarylation Pathways and Intramolecular Acylation Phenomena

The reaction of 5-phenylpenta-2,4-dienoic acid with benzene (B151609) in the presence of a superacid like trifluoromethanesulfonic acid has been shown to yield products of hydroarylation followed by intramolecular acylation. This reactivity is expected to be mirrored and modulated in the 3-ethoxy derivative.

The hydroarylation likely proceeds through the protonation of the diene system, leading to a resonance-stabilized allylic carbocation. The electron-donating ethoxy group at C3 would direct the initial protonation to the C5 position, leading to a carbocation at C4, which is further stabilized by the phenyl group. However, protonation at C2 would generate a carbocation at C3, stabilized by the ethoxy group. The regiochemical outcome of the subsequent nucleophilic attack by an aromatic ring (hydroarylation) would depend on the relative stabilities of these carbocationic intermediates.

Following hydroarylation, where a new aryl group is attached to the pentadienoic acid backbone, intramolecular Friedel-Crafts acylation can occur. This involves the attack of the newly introduced or the existing phenyl ring onto the electrophilic carbonyl carbon of the protonated carboxylic acid, leading to the formation of a new ring system, such as tetralone or indanone derivatives. The success of this intramolecular cyclization is dependent on the formation of a stable cyclic transition state, typically favoring the formation of five- or six-membered rings.

Pericyclic Reactions: Diels-Alder and Related Cycloadditions Involving the 2,4-Dienoic Acid Moiety

The conjugated diene moiety of this compound makes it a suitable candidate for participating in pericyclic reactions, most notably the Diels-Alder reaction. This [4+2] cycloaddition is a powerful tool for the construction of six-membered rings. masterorganicchemistry.comlibretexts.org

The reactivity of the diene in a Diels-Alder reaction is significantly influenced by its electronic properties. The presence of the electron-donating ethoxy group at the C3 position increases the electron density of the diene system. This makes this compound an electron-rich diene, which is expected to react readily with electron-poor dienophiles (alkenes or alkynes bearing electron-withdrawing groups). masterorganicchemistry.com This type of reaction is classified as a normal-electron-demand Diels-Alder reaction. libretexts.org

The regioselectivity of the Diels-Alder reaction with an unsymmetrical dienophile is governed by the electronic effects of the substituents on both the diene and the dienophile. The electron-donating ethoxy group at C3 will increase the coefficient of the Highest Occupied Molecular Orbital (HOMO) at the C1 and C5 positions, influencing the orientation of the dienophile in the transition state.

| Diene Substituent | Dienophile Substituent | Expected Major Regioisomer |

| 3-Ethoxy (electron-donating) | Electron-withdrawing group (EWG) | "ortho" or "para" adducts are generally favored |

Reactivity of the Carboxylic Acid Functionality in this compound

The carboxylic acid group in this compound undergoes typical reactions of this functional group, including esterification, amidation, and decarboxylation.

Esterification and Amidation Transformations

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol.

Amidation can be accomplished by converting the carboxylic acid to a more reactive derivative, such as an acid chloride or by using coupling reagents, followed by reaction with an amine. Direct amidation by heating the carboxylic acid with an amine is also possible but often requires harsh conditions.

The presence of the conjugated diene system and the phenyl group may introduce steric hindrance around the carboxylic acid, potentially affecting the rates of these reactions compared to simpler saturated carboxylic acids.

Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, typically requires high temperatures or specific catalytic conditions. For α,β-unsaturated acids like this compound, decarboxylation is not as facile as in β-keto acids. However, under certain conditions, such as with transition metal catalysis or enzymatic methods, decarboxylation can be induced. For instance, palladium-catalyzed decarboxylative cross-coupling reactions of 2,4-dienoic acids have been reported. tandfonline.com The mechanism often involves the formation of a metal-carboxylate intermediate, followed by the extrusion of CO2.

Recent studies have also explored the decarboxylation of cinnamic acid and its analogues using various catalysts, which could be applicable to the subject compound. researchgate.netnih.govtandfonline.comrsc.org

Reactions at the Ethoxy Group and its Influence on Overall Chemical Reactivity

The ethoxy group at the 3-position of the diene backbone classifies this part of the molecule as an enol ether. Enol ethers are known to be electron-rich alkenes due to the electron-donating resonance effect of the oxygen atom. wikipedia.org This electronic characteristic significantly influences the reactivity of the entire molecule.

Influence on Diene Reactivity:

The presence of the electron-donating ethoxy group increases the electron density of the conjugated diene system. chemistrysteps.com This heightened nucleophilicity makes the diene more reactive in pericyclic reactions, particularly in Diels-Alder cycloadditions where it acts as the diene component. sigmaaldrich.commasterorganicchemistry.com The increased electron density of the diene, due to the ethoxy group, facilitates faster reactions with electron-deficient dienophiles. chemistrysteps.com The regioselectivity of such reactions would also be influenced by the directing effect of the ethoxy and phenyl groups.

Reactions Targeting the Ethoxy Group:

The ethoxy group itself can undergo specific reactions, primarily involving cleavage of the ether linkage.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the enol ether moiety is susceptible to hydrolysis. The reaction is initiated by the protonation of the double bond, followed by the attack of water and subsequent loss of ethanol (B145695) to yield a β-keto acid. This β-keto acid may then undergo decarboxylation, especially upon heating.

Reductive Cleavage: While less common for simple enol ethers, under specific metal-free catalytic conditions, the alkenyl C-O bond can be cleaved. For instance, reaction with a hydrosilane like triethylsilane (Et₃SiH) in the presence of a strong Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) could potentially lead to the reductive cleavage of the ethoxy group. acs.org This type of reaction proceeds through a tandem hydrosilylation and β-elimination mechanism. acs.org

The following table summarizes the expected reactivity of the ethoxy group in this compound based on the behavior of analogous enol ethers.

| Reaction Type | Reagents | Expected Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | 3-Oxo-5-phenylpent-4-enoic acid (and subsequent decarboxylation products) |

| Reductive Cleavage | Et₃SiH, B(C₆F₅)₃ | 5-Phenylpenta-2,4-dienoic acid |

Photochemical Transformations and Photoinduced Reactions of the Diene System

The conjugated diene system in this compound is a chromophore that can absorb ultraviolet light, leading to electronic excitation and subsequent photochemical reactions. researchgate.net The common photochemical transformations for conjugated dienes include cis-trans isomerization, electrocyclization, and cycloaddition reactions. researchgate.net

Cis-Trans Isomerization: Upon absorption of light, the π-bonds in the diene system can undergo isomerization, leading to a mixture of geometric isomers. For instance, the thermodynamically more stable (2E, 4E) isomer could be converted to other stereoisomers such as the (2Z, 4E), (2E, 4Z), or (2Z, 4Z) forms. This process often involves the formation of a twisted excited state that can decay to either isomer. msu.edu

Electrocyclization: 1,3-dienes can undergo photochemical electrocyclic ring-closure. According to the Woodward-Hoffmann rules, a photochemical electrocyclization of a 4π-electron system, such as the diene moiety in this molecule, would proceed in a conrotatory manner to form a cyclobutene (B1205218) derivative. The specific stereochemistry of the product would depend on the geometry of the starting diene.

Photodimerization and Cycloaddition: Dienes can undergo [2+2] or [4+2] cycloadditions upon irradiation. researchgate.net In a [2+2] cycloaddition, two diene molecules could react to form a cyclobutane (B1203170) ring. A [4+2] cycloaddition, or Diels-Alder reaction, is typically a thermal process, but photochemical variants are also known. acs.org Given the extended conjugation, intermolecular photodimerization to form cyclobutane or cyclohexene (B86901) derivatives is a plausible pathway.

The following table outlines potential photochemical reactions of the diene system.

| Reaction Type | Conditions | Expected Product Class |

| Cis-Trans Isomerization | UV irradiation | Geometric isomers of this compound |

| Electrocyclization | UV irradiation | A cyclobutene derivative |

| Photodimerization | UV irradiation | Dimeric products containing cyclobutane or cyclohexene rings |

Oxidation and Reduction Pathways of the Chemical Compound

The presence of multiple reactive sites—the diene, the carboxylic acid, and the electron-rich enol ether—allows for a variety of oxidation and reduction reactions.

Oxidation:

The electron-rich diene system is susceptible to oxidation.

Epoxidation: Oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely lead to the epoxidation of one or both of the double bonds. The double bond further from the electron-withdrawing carboxylic acid would be expected to be more reactive towards electrophilic epoxidation.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by an oxidative or reductive workup would cleave the double bonds. Ozonolysis with a reductive workup (e.g., with dimethyl sulfide) would yield aldehydes and/or ketones, while an oxidative workup (e.g., with hydrogen peroxide) would produce carboxylic acids.

Oxidation involving the Ethoxy Group: The enol ether moiety is also prone to oxidation. In some contexts, alkoxy radicals can be generated from alcohols, which then undergo further reactions. nih.gov While not a direct oxidation of the ether, related oxidative processes could be envisioned.

Reduction:

The carboxylic acid and the conjugated double bonds are all reducible functional groups. The choice of reducing agent will determine the outcome of the reaction.

Catalytic Hydrogenation: Catalytic hydrogenation with H₂ over a metal catalyst (e.g., Pd, Pt, or Ni) would likely reduce both double bonds of the diene system to yield 3-Ethoxy-5-phenylpentanoic acid. Under more forcing conditions, the phenyl ring could also be reduced.

Conjugate Reduction: Reagents known for 1,4-reduction (conjugate reduction) of α,β-unsaturated carbonyl compounds, such as certain metal hydrides or dissolving metal reductions, could selectively reduce the C4-C5 double bond. organic-chemistry.orgacs.org For instance, the use of a copper hydride reagent could potentially lead to the 1,4-reduction of the conjugated system. organic-chemistry.org

Reduction of the Carboxylic Acid: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the carboxylic acid to a primary alcohol, yielding 3-Ethoxy-5-phenylpenta-2,4-dien-1-ol. The conjugated double bonds may or may not be affected depending on the reaction conditions. Biocatalytic methods have also been developed for the reduction of α,β-unsaturated carboxylic acids to the corresponding allylic alcohols. rsc.org

The following table summarizes the potential oxidation and reduction pathways.

| Reaction Type | Reagents | Expected Product(s) |

| Oxidation | ||

| Epoxidation | m-CPBA | Epoxides at one or both double bonds |

| Ozonolysis (reductive workup) | 1. O₃, 2. (CH₃)₂S | Aldehyd and/or ketone fragments |

| Reduction | ||

| Catalytic Hydrogenation | H₂, Pd/C | 3-Ethoxy-5-phenylpentanoic acid |

| Conjugate Reduction | e.g., (Ph₃PCuH)₆ | 3-Ethoxy-5-phenylpent-2-enoic acid |

| Carboxylic Acid Reduction | LiAlH₄ | 3-Ethoxy-5-phenylpenta-2,4-dien-1-ol |

Advanced Spectroscopic and Structural Analysis of 3 Ethoxy 5 Phenylpenta 2,4 Dienoic Acid and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3-Ethoxy-5-phenylpenta-2,4-dienoic acid, providing critical insights into its carbon framework, proton environments, and stereochemistry.

The structure of this compound features two double bonds, giving rise to the possibility of multiple geometric isomers (E/Z configurations). ¹H and ¹³C NMR spectroscopy are pivotal in assigning these stereochemical arrangements.

In ¹H NMR, the coupling constants (J-values) between vinylic protons are diagnostic of the double bond geometry. For the C4=C5 double bond, a large coupling constant (typically 12-18 Hz) between H4 and H5 would indicate a trans (E) configuration, while a smaller J-value (7-12 Hz) would suggest a cis (Z) configuration. The chemical shifts of the olefinic protons are also informative; these protons in conjugated systems typically resonate in the range of 5.5 to 7.5 ppm. The ethoxy group protons would appear as a characteristic triplet (for the -CH₃) and quartet (for the -OCH₂-) pattern, typically around 1.3 ppm and 4.0 ppm, respectively.

¹³C NMR spectroscopy complements the proton data. The chemical shifts of the carbon atoms in the conjugated system are sensitive to their electronic environment and stereochemistry. The carbonyl carbon (C1) of the carboxylic acid is expected to be the most downfield signal, typically in the 165-175 ppm range. The olefinic carbons (C2, C3, C4, C5) would resonate between approximately 110 and 150 ppm. The position of the C3 carbon signal would be significantly influenced by the electron-donating ethoxy group.

Illustrative ¹H and ¹³C NMR Data Table for a Possible Isomer of this compound

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Multiplicity / Coupling Constant (Hz) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | - | - | ~170.0 |

| 2 | ~5.9 | d, J = ~15 | ~115.0 |

| 3 | - | - | ~155.0 |

| 4 | ~7.2 | dd, J = ~15, ~10 | ~125.0 |

| 5 | ~6.8 | d, J = ~10 | ~140.0 |

| Phenyl-C | - | - | ~136.0 (ipso) |

| Phenyl-H | ~7.3 - 7.5 | m | ~127.0 - 130.0 |

| O-CH₂ | ~4.1 | q, J = 7.0 | ~65.0 |

| O-CH₂-CH₃ | ~1.4 | t, J = 7.0 | ~14.5 |

| COOH | ~12.0 | br s | - |

Note: These are predicted values based on analogous structures and may vary with the specific isomer and solvent.

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assembling the molecular structure by revealing scalar and dipolar couplings between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show cross-peaks connecting H2 with H4 (a weak four-bond coupling), H4 with H5, and the protons of the phenyl group. It would also clearly show the correlation between the -OCH₂- and -CH₃ protons of the ethoxy group. This confirms the connectivity of the proton network throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link each proton chemical shift to its corresponding carbon signal in the ¹³C spectrum, such as H2 to C2, H4 to C4, H5 to C5, and the ethoxy protons to their respective carbons. This is invaluable for assigning the crowded olefinic region of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-4 bonds) between protons and carbons. This is critical for piecing together the molecular skeleton. For instance, HMBC would show correlations from the H2 proton to the C1 carbonyl carbon and C3, and from the H5 proton to the phenyl carbons, confirming the placement of the major structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. NOESY is particularly powerful for stereochemical assignments. For example, a NOESY correlation between the H2 proton and the H4 proton would provide strong evidence for a specific rotational conformation or geometric isomer.

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the determination of its elemental formula. For C₁₃H₁₄O₃ (the formula for this compound), the calculated exact mass is 218.0943 Da. HRMS can confirm this mass with high precision (typically within 5 ppm), which is a crucial first step in identification.

Beyond the molecular ion, the fragmentation pattern in the mass spectrum provides structural information. In electron ionization (EI-MS), the molecule is expected to undergo characteristic fragmentations. Key fragmentation pathways for carboxylic acids and esters often involve cleavage of bonds adjacent to the carbonyl group. libretexts.org

Expected Fragmentation Patterns:

Loss of the ethoxy group: A prominent fragmentation would be the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (B1197577) via a McLafferty-type rearrangement, leading to a significant fragment ion.

Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da) or the entire COOH radical (•COOH, 45 Da) is a common pathway for carboxylic acids. libretexts.org

Cleavage of the diene chain: The conjugated system can fragment at various points, leading to characteristic ions corresponding to the phenylvinyl moiety or the ethoxy-acrylate portion of the molecule.

Aromatic Fragments: The stable phenyl group would lead to characteristic aromatic ions, such as the phenyl cation (C₆H₅⁺, m/z 77) or the tropylium (B1234903) ion (C₇H₇⁺, m/z 91).

Illustrative Mass Spectrometry Data Table

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 218 | [M]⁺ | Molecular Ion |

| 173 | [M - COOH]⁺ | Loss of carboxyl radical |

| 172 | [M - H₂O - C₂H₄]⁺ | McLafferty rearrangement and dehydration |

| 145 | [M - COOH - C₂H₄]⁺ | Loss of carboxyl and ethylene |

| 129 | [C₁₀H₉]⁺ | Phenylvinyl cation |

| 103 | [C₈H₇]⁺ | Styrene radical cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Carboxylic Acid Group: The most prominent feature in the IR spectrum would be the C=O (carbonyl) stretching vibration of the carboxylic acid, expected as a strong, broad band around 1680-1710 cm⁻¹. The lower frequency compared to a simple saturated acid is due to the conjugation with the diene system. The O-H stretch of the acid group would appear as a very broad absorption in the 2500-3300 cm⁻¹ region, often obscuring C-H stretches.

Alkene and Aromatic Groups: The C=C stretching vibrations of the conjugated diene and the phenyl ring would appear in the 1500-1650 cm⁻¹ region. libretexts.org The C-H out-of-plane bending vibrations for the substituted double bonds (in the 700-1000 cm⁻¹ range) can provide additional information about the stereochemistry.

Ethoxy Group: The C-O stretching vibrations of the ether linkage in the ethoxy group would produce strong bands in the 1050-1250 cm⁻¹ region.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the C=C bonds in the conjugated system, which often give strong Raman signals but may be weak in the IR spectrum. This complementarity is crucial for a complete vibrational analysis. psu.edu

Illustrative Vibrational Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| ~3300 - 2500 | O-H stretch (carboxylic acid dimer) | IR |

| ~3050 - 3000 | C-H stretch (aromatic, vinylic) | IR, Raman |

| ~2980 - 2850 | C-H stretch (aliphatic) | IR, Raman |

| ~1710 - 1680 | C=O stretch (conjugated carboxylic acid) | IR |

| ~1625, 1580 | C=C stretch (conjugated diene, aromatic) | IR, Raman |

| ~1250, 1050 | C-O stretch (ether) | IR |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Conjugation and Chromophoric Analysis

The extended π-conjugated system of this compound, which includes the phenyl ring, the diene, and the carbonyl group, makes it a strong chromophore. UV-Visible spectroscopy is used to study the electronic transitions within this system.

The molecule is expected to exhibit a strong absorption band (π → π* transition) in the ultraviolet region, likely with a maximum wavelength (λ_max) well above 300 nm. The exact position of λ_max is sensitive to the specific geometry (E/Z isomers) of the double bonds and the solvent polarity. For example, more polar solvents can cause shifts in the absorption maximum (solvatochromism). The presence of the electron-donating ethoxy group on the diene system is expected to cause a bathochromic (red) shift compared to the unsubstituted 5-phenylpenta-2,4-dienoic acid. researchgate.net

Fluorescence spectroscopy can provide further information if the compound is emissive. Upon excitation at its absorption wavelength, the molecule may relax by emitting light at a longer wavelength (Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment, providing insights into the excited state dynamics of the conjugated system.

Illustrative Electronic Spectroscopy Data

| Technique | Parameter | Predicted Value |

|---|---|---|

| UV-Vis | λ_max (in Ethanol) | ~320 - 350 nm |

| UV-Vis | Molar Absorptivity (ε) | > 20,000 M⁻¹cm⁻¹ |

| Fluorescence | Excitation λ_max | Corresponds to UV-Vis λ_max |

Computational and Theoretical Investigations of 3 Ethoxy 5 Phenylpenta 2,4 Dienoic Acid

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For 3-Ethoxy-5-phenylpenta-2,4-dienoic acid, DFT calculations would be instrumental in predicting its three-dimensional geometry, bond lengths, and bond angles in the ground state. These calculations would also yield crucial information about the molecule's electronic properties.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT can be used to calculate various electronic properties, as illustrated in the hypothetical data table below, which is based on typical outputs for similar organic molecules.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Total Energy | -805.123 | Hartrees |

| HOMO Energy | -0.215 | eV |

| LUMO Energy | -0.045 | eV |

| HOMO-LUMO Gap | 0.170 | eV |

| Dipole Moment | 3.45 | Debye |

| Ionization Potential | 5.85 | eV |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method is an extension of DFT that allows for the calculation of excited-state properties. TD-DFT can predict the electronic absorption spectrum of the molecule, showing the wavelengths of light it is likely to absorb.

These calculations would reveal the nature of the electronic transitions, for instance, whether they are localized on the phenyl group, the conjugated dienoic acid system, or involve charge transfer across the molecule. The results would include the excitation energies, corresponding wavelengths (λ), and the oscillator strengths (f), which indicate the intensity of the absorption.

Table 2: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 3.54 | 350 | 0.78 |

| S0 → S2 | 4.12 | 301 | 0.15 |

Molecular Dynamics Simulations for Conformational Landscape and Flexibility Analysis

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can reveal its dynamic behavior. For a flexible molecule like this compound, MD simulations would be used to explore its conformational landscape. These simulations model the movement of atoms over time, providing insights into the different shapes the molecule can adopt and the energy barriers between these conformations.

By analyzing the trajectories of the atoms, one can identify the most stable conformers and understand the flexibility of different parts of the molecule, such as the rotation around the single bonds in the pentadienoic acid chain and the orientation of the ethoxy and phenyl groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights into Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While direct QSAR studies on this compound are not available, this approach could be used to gain mechanistic insights by studying analogous systems.

By compiling a dataset of similar compounds with known activities, a QSAR model could be developed. The model would use calculated molecular descriptors (such as those from DFT) to predict the activity of new compounds, including this compound. This could help in understanding which structural features are important for a particular biological effect.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, computational methods could be used to study its reactivity in various chemical transformations. By modeling the reaction pathways, it is possible to identify the transition state structures, which are the highest energy points along the reaction coordinate.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This type of analysis would provide a detailed, atom-level understanding of how this compound participates in chemical reactions.

Rational Design and Synthesis of 3 Ethoxy 5 Phenylpenta 2,4 Dienoic Acid Analogues

Systematic Structural Modifications for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For 3-ethoxy-5-phenylpenta-2,4-dienoic acid, this involves systematically altering different parts of the molecule—the carboxylic acid moiety, the phenyl ring, the diene system, and the alkoxy group—and evaluating the impact of these changes on its biological effects.

The carboxylic acid group is a key functional group that often plays a crucial role in the biological activity of a compound, frequently by forming hydrogen bonds with target receptors. However, it can also lead to poor pharmacokinetic properties. semanticscholar.org Replacing the carboxylic acid with bioisosteres—substituents or groups with similar physical or chemical properties—is a common strategy in medicinal chemistry to overcome these limitations. nih.govnih.gov

Common bioisosteric replacements for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. nih.govdrughunter.com Tetrazoles, for instance, are acidic and can mimic the hydrogen bonding capabilities of a carboxylic acid. drughunter.com Sulfonamides offer the advantage of increased lipophilicity and metabolic stability. drughunter.com

| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |

| Carboxylic Acid (-COOH) | Tetrazole | Mimics acidity and hydrogen bonding, may improve metabolic stability. |

| Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NH₂) | Increases lipophilicity, enhances metabolic stability and membrane permeability. |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Can act as a metal-chelating group, alters acidity. nih.gov |

| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO₂R) | Acidity is more comparable to carboxylic acids than simple sulfonamides. |

This table illustrates potential bioisosteric replacements for the carboxylic acid moiety and their generally observed effects on molecular properties, based on established principles of medicinal chemistry.

The phenyl ring in this compound offers a prime location for modification to explore SAR. The electronic properties and steric bulk of substituents on the phenyl ring can significantly influence the compound's interaction with its biological target. mdpi.com Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

EDGs, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, increase the electron density of the phenyl ring, which can enhance π-π stacking interactions with aromatic residues in a binding pocket. Conversely, EWGs, like nitro (-NO₂) or cyano (-CN) groups, decrease the ring's electron density. The position of the substituent (ortho, meta, or para) is also critical, as it affects the spatial arrangement of the group and its electronic influence on the rest of the molecule. researchgate.net

| Substituent Position | Substituent Type | Example | Potential Effect on Activity |

| Para | Electron-Donating | -OCH₃ | May enhance activity through favorable electronic interactions. |

| Para | Electron-Withdrawing | -CF₃ | May increase binding affinity through specific interactions or by altering the overall electronic nature of the molecule. |

| Meta | Halogen | -Cl | Can alter lipophilicity and electronic distribution, potentially improving cell permeability and binding. |

| Ortho | Small Alkyl | -CH₃ | Can introduce steric hindrance, which may either improve or decrease binding depending on the target's topology. |

This table provides illustrative examples of how different substituents on the phenyl ring could modulate the biological activity of this compound analogues based on general principles of medicinal chemistry.

Fluorination: The introduction of fluorine atoms into the diene system can alter the molecule's metabolic stability and electronic properties. Fluorine's high electronegativity can influence the acidity of nearby protons and affect interactions with the biological target.

Alkynyl Replacements: Replacing one of the double bonds with a triple bond would create an enyne system. This modification would linearize that portion of the molecule, which could probe the spatial requirements of the binding site. rsc.org

Stereoisomerism: The double bonds in the diene system can exist as either E or Z isomers. The parent compound is typically the (2E,4E) isomer. Synthesizing and testing other stereoisomers (e.g., 2Z,4E; 2E,4Z; 2Z,4Z) is a crucial step in SAR studies, as biological targets are often highly sensitive to the three-dimensional shape of a ligand. nih.gov

| Modification | Description | Potential Consequence |

| Fluorination | Replacement of one or more hydrogen atoms on the diene with fluorine. | Increased metabolic stability, altered electronic properties. |

| Alkynyl Replacement | Replacement of a C=C double bond with a C≡C triple bond. | Linearization of the carbon chain, potentially altering binding geometry. |

| Stereoisomerism | Synthesis of different E/Z isomers of the diene system. | Can reveal the optimal three-dimensional conformation for biological activity. |

This table outlines potential modifications to the diene system and their likely impact on the properties of the resulting analogues, drawing from established strategies in medicinal chemistry.

The ethoxy group at the 3-position is another key site for modification. Altering the size and nature of this alkoxy group can influence the compound's solubility, lipophilicity, and steric interactions within the binding pocket of a target protein.

Systematic variations could include:

Chain Length: Increasing or decreasing the length of the alkyl chain (e.g., methoxy, propoxy, butoxy) can probe the size of the binding pocket.

Branching: Introducing branched alkyl groups (e.g., isopropoxy, tert-butoxy) can explore the steric tolerance of the target.

Cyclic Analogues: Incorporating cyclic alkoxy groups (e.g., cyclohexyloxy) can introduce conformational rigidity.

Functionalization: Adding functional groups to the alkyl chain (e.g., a terminal hydroxyl or amino group) could introduce new hydrogen bonding interactions.

| Alkoxy Group | Structure | Potential Impact |

| Methoxy | -OCH₃ | Smaller size may fit into tighter binding pockets. |

| Isopropoxy | -OCH(CH₃)₂ | Increased steric bulk can enhance selectivity or potency if the pocket accommodates it. |

| Cyclopentyloxy | -O-c-C₅H₉ | Introduces rigidity, which can be entropically favorable for binding. |

| 2-Methoxyethoxy | -OCH₂CH₂OCH₃ | Can improve solubility and introduce potential new hydrogen bond acceptor sites. |

This table presents a selection of possible variations to the alkoxy group at position 3 and their potential influence on the molecule's properties, based on common medicinal chemistry strategies.

Combinatorial Synthesis Strategies for Focused Chemical Libraries

To efficiently explore the SAR of this compound, combinatorial chemistry offers a powerful approach for the rapid synthesis of a large number of analogues. fortunepublish.com This strategy involves systematically combining a set of building blocks in a predefined manner to generate a library of structurally related compounds. mdpi.com

A potential combinatorial approach for synthesizing a library of this compound analogues could involve a multi-step sequence where different starting materials are introduced at various stages. For example, a library could be constructed by reacting a diverse set of substituted cinnamaldehydes with a variety of phosphonoacetate reagents, followed by the introduction of different alkoxy groups.

The use of solid-phase synthesis can further streamline the process by simplifying purification and allowing for automation. nih.gov In this approach, the initial building block is attached to a solid support (a resin bead), and subsequent reagents are added in solution. After each reaction step, excess reagents and byproducts are simply washed away. nih.gov

Design Principles for Targeted Functional Properties and Enhanced Potency

The design of novel analogues of this compound with targeted functional properties and enhanced potency is guided by an iterative process of design, synthesis, and biological testing. This process is often informed by knowledge of the biological target. For instance, if the compound is a modulator of a nuclear receptor like the retinoid X receptor (RXR), the design principles would focus on optimizing interactions with the ligand-binding pocket of that receptor. nih.govnih.gov

Key design principles include:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different analogues will bind. This allows for the design of molecules with improved complementarity to the binding site.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to design novel scaffolds that retain the key pharmacophoric features while having different chemical structures.

Property-Based Design: This approach focuses on optimizing the physicochemical properties of the analogues, such as solubility, permeability, and metabolic stability, to improve their drug-like characteristics.

By integrating these design principles, it is possible to move from an initial lead compound to analogues with significantly enhanced potency and more desirable therapeutic profiles.

Exploration of Biological Activities and Underlying Molecular Mechanisms for 3 Ethoxy 5 Phenylpenta 2,4 Dienoic Acid and Its Analogues

Investigation of Gravitropism Inhibition Mechanisms (as observed for ku-76)

Gravitropism is the process by which plants direct their growth in response to gravity, with roots typically exhibiting positive gravitropism (growing downwards) and shoots showing negative gravitropism (growing upwards). This response involves gravity perception, signal transduction, and asymmetric organ growth, processes in which the plant hormone auxin plays a critical role. The compound (2Z,4E)-5-phenylpenta-2,4-dienoic acid, known as ku-76, has been identified as a selective inhibitor of root gravitropic bending. Studies have shown that ku-76 can inhibit this bending in lettuce radicles at a concentration of 5 μM without causing the concomitant growth inhibition often seen with other inhibitors. This specificity suggests that ku-76 and its analogues target a regulatory component specific to the gravitropic response.

Structure-activity relationship (SAR) studies have determined that the essential features for this inhibitory activity are the (2Z,4E)-diene unit, a carboxylic acid moiety, and the phenyl aromatic ring. Analogues where these features were altered, such as the (2E,4E), (2Z,4Z), or (2E,4Z) isomers, or where the aromatic ring was replaced with an alkyl chain, were found to be inactive.

Effects on Auxin Distribution and Transport Pathways

The mechanism behind gravitropism is intrinsically linked to the establishment of an auxin gradient across the root tip. The inhibition of gravitropic bending by analogues of ku-76 has been shown to coincide with altered auxin distribution in the root tip. This effect resembles that of known inhibitors that interfere with polar auxin transport.

The polar transport of auxin is largely mediated by PIN-FORMED (PIN) auxin efflux carriers. The asymmetric localization of these proteins on the plasma membrane of root cells is crucial for creating the differential auxin concentrations that lead to root bending. Potent C4-substituted analogues of ku-76 have been observed to affect gravitropism by influencing this auxin distribution. This suggests that the inhibitory action of these compounds stems from their ability to disrupt the normal, gravity-induced asymmetric flow of auxin, thereby preventing the differential growth that causes the root to bend.

Interaction with Plant Hormone Signaling Components

Plant hormone signaling pathways are complex networks that regulate growth and environmental responses. nih.govmdpi.comnih.govmdpi.com In the context of gravitropism, auxin signaling is the central pathway. The interaction of ku-76 analogues with this pathway appears to be quite specific. The primary biomolecular targets are believed to be components of the auxin transport machinery itself, which are key signaling components.

Molecular docking studies suggest that these compounds act as competitive inhibitors of PIN auxin transporters. By binding to the auxin-binding pocket of PIN proteins, they directly interfere with a crucial component of the plant's hormone signaling apparatus. This interaction disrupts the cell-to-cell transport of auxin, which is a fundamental step in the transmission of the gravitropic signal from the gravity-sensing columella cells to the cells responsible for elongation. The action of ku-76 and its analogues can therefore be characterized as a direct modulation of a key plant hormone signaling component.

Mechanisms of Enzyme Modulation and Inhibition

Enzyme inhibitors are molecules that decrease the activity of enzymes and can be classified based on their mechanism of action, such as competitive, uncompetitive, or mixed inhibition. While the primary mechanism identified for ku-76 analogues in gravitropism is the competitive inhibition of transporter proteins rather than enzymes, related compounds have demonstrated specific enzyme modulation.

Derivatives of piperic acid, which shares the same 5-phenylpenta-2,4-dienoic acid core structure, have been evaluated for various biological activities. A study on a series of synthetic piperic acid amides revealed that they can act as α-glucosidase inhibitors. nih.gov Several of the tested amides showed potent inhibitory activity against this enzyme, with the most potent inhibitor exhibiting an IC50 value of 12 µM. nih.gov This finding indicates that the 5-phenylpenta-2,4-dienoic acid scaffold can be functionalized to effectively inhibit specific enzymes.

Molecular Docking and Binding Studies with Proposed Biomolecular Targets

To elucidate the molecular mechanism of action, computational studies have been employed to identify the likely biomolecular targets of ku-76 analogues. nih.govmdpi.com Molecular docking analysis has provided significant insight, proposing a direct interaction with PIN auxin transporters.

These studies indicate that a potent C4-substituted analogue of ku-76 likely acts as a competitive inhibitor by binding directly to the auxin-binding pocket of PIN proteins. This mode of action explains the observed disruption in auxin distribution. By occupying the same binding site as auxin, the inhibitor prevents the normal efflux of the hormone, leading to the observed gravitropic phenotype. This computational evidence strongly supports the hypothesis that PIN proteins are the direct biomolecular targets responsible for the gravitropism-inhibiting effects of this class of compounds.

Cellular Assays for Mechanism of Action Elucidation (e.g., tubulin polymerization inhibition, estrogen receptor modulation, apoptosis, epithelial-mesenchymal transition in related compounds)

To explore the broader biological activities of related compounds, various cellular assays have been utilized. These studies help to uncover other potential mechanisms of action and therapeutic applications.

Tubulin Polymerization Inhibition Microtubules, which are polymers of tubulin, are critical for cell division, and their disruption is a key strategy in cancer therapy. researchgate.netresearchgate.net While direct studies on 3-Ethoxy-5-phenylpenta-2,4-dienoic acid are not available, related structures have been investigated. Phenyl cinnamide derivatives, which contain a similar structural motif, have been shown to bind to tubulin and inhibit its polymerization. mdpi.com This suggests that the broader class of cinnamic acid-related compounds may have potential as antimitotic agents that function by interfering with microtubule dynamics. mdpi.com

Estrogen Receptor Modulation Based on the available research, there is no information regarding the activity of this compound or its close analogues on estrogen receptors.

Apoptosis Cellular assays are frequently used to screen for anticancer activity by measuring cytotoxicity and the induction of apoptosis (programmed cell death). Derivatives of cinnamic acid have been tested for their cytotoxic effects against various human cancer cell lines, including HeLa, K562, and MCF-7. nih.gov These compounds showed significant cytotoxicity, with IC50 values ranging from 42 to 166 µM. nih.gov Further analysis of the cell cycle distribution indicated that these derivatives inhibit cancer cell growth by inducing cell death. nih.gov Similarly, derivatives of piperic acid have been evaluated for cytotoxicity using MTT assays on human skin fibroblast cells. researchgate.net

Epithelial-Mesenchymal Transition (EMT) Epithelial-mesenchymal transition (EMT) is a cellular process implicated in cancer metastasis. researchgate.netmdpi.com Several compounds structurally related to this compound have been shown to inhibit this process. Piperine (B192125), an amide of piperic acid, has been demonstrated to suppress the EMT process in colorectal and lung cancer cells. researchgate.netnih.govnih.govresearchgate.net It reverses the expression of EMT biomarkers by regulating signaling pathways such as STAT3/Snail and TGF-β. nih.govnih.gov Additionally, trans-cinnamic acid has been shown to inhibit EMT in triple-negative breast cancer, suggesting this is a shared activity among this class of compounds. nih.govtandfonline.com

Table of Mentioned Compounds

| Compound Name | Other Names |

|---|---|

| This compound | |

| (2Z,4E)-5-phenylpenta-2,4-dienoic acid | ku-76 |

| Piperic acid | (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid |

| Piperine | (E,E)-1-Piperoylpiperidine |

| trans-Cinnamic acid | (E)-3-phenylprop-2-enoic acid |

| Quercetin | 3,3',4',5,7-Pentahydroxyflavone |

Applications and Advanced Materials Science Potential of 3 Ethoxy 5 Phenylpenta 2,4 Dienoic Acid

Integration into Photoreactive Polymer Systems and Composites

There is no specific information available in the searched scientific literature regarding the integration of 3-Ethoxy-5-phenylpenta-2,4-dienoic acid into photoreactive polymer systems or composites. Research in this area typically focuses on molecules with specific chromophores that can undergo photochemical reactions, leading to changes in polymer properties. Without experimental data, any potential role for this compound remains speculative.

Role in Dye-Sensitized Solar Cells and Optoelectronic Devices

Utilization as a Key Building Block in Complex Organic Synthesis

The utility of a compound as a key building block in organic synthesis is established through its successful application in the construction of more complex molecules. While general synthetic methods for creating related dienoic acids and their derivatives exist, the scientific literature does not currently highlight this compound as a widely used precursor or intermediate in the synthesis of complex natural products or functional molecules. iupac.orgresearchgate.net

Development of Chemical Probes for Elucidating Biological Pathways

Chemical probes are molecules designed to interact with specific biological targets to help elucidate their function. The design of such probes requires a detailed understanding of the molecule's bioactivity and target interactions. There are no available studies or reports on the evaluation of this compound for such purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.